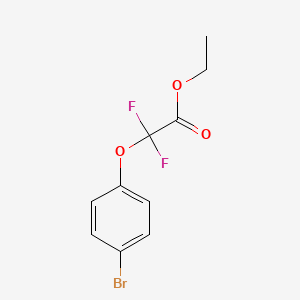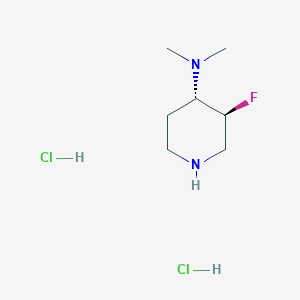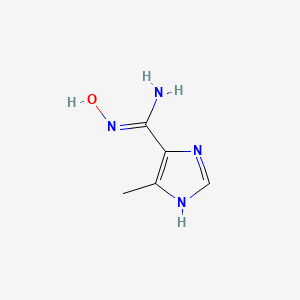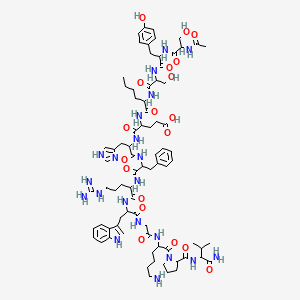![molecular formula C22H25N B12827166 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B12827166.png)
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of a three-carbon bridgehead system. The presence of the allyl and dibenzyl groups further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine typically involves the aminoalkylation of [1.1.1]propellane. This method allows for the direct incorporation of the allyl and dibenzyl groups onto the bicyclo[1.1.1]pentane scaffold. The reaction conditions are mild and can tolerate a variety of functional groups, making it an efficient and versatile synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aminoalkylation techniques. The scalability of the reaction and the availability of starting materials like [1.1.1]propellane make it feasible for industrial applications.
化学反応の分析
Types of Reactions
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The allyl and dibenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential as a bioisostere for aromatic rings and other functional groups makes it valuable in drug discovery and development.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar in structure but with a phenyl group instead of allyl and dibenzyl groups.
3-Alkylbicyclo[1.1.1]pentan-1-amines: These compounds have various alkyl groups attached to the bicyclo[1.1.1]pentane scaffold.
Uniqueness
3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both allyl and dibenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C22H25N |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N,N-dibenzyl-3-prop-2-enylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C22H25N/c1-2-13-21-16-22(17-21,18-21)23(14-19-9-5-3-6-10-19)15-20-11-7-4-8-12-20/h2-12H,1,13-18H2 |
InChIキー |
YJGCRKANNWIXJW-UHFFFAOYSA-N |
正規SMILES |
C=CCC12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)

![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)





![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)


![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)

